molecular formula C13H25NO3 B13339445 tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate

Cat. No.: B13339445
M. Wt: 243.34 g/mol
InChI Key: QBUQEQTUHKAQSZ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a cyclobutane ring substituted with hydroxymethyl, and an ethyl-methyl branched chain. This compound is primarily used in pharmaceutical and organic synthesis as a protected intermediate due to its stability and reactivity in coupling reactions .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[1-[1-(hydroxymethyl)cyclobutyl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C13H25NO3/c1-10(13(9-15)7-6-8-13)14(5)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3

InChI Key

QBUQEQTUHKAQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)CO)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl group. The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, which is a target for drugs used to treat conditions like Alzheimer’s disease.

Industry

In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity allows for the formation of cross-linked networks, enhancing the mechanical properties of materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbamate, it can inhibit enzymes by carbamoylating the active site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with cyclobutyl-containing carbamates and derivatives with varying substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical Properties (Where Available)
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate Not provided C₁₃H₂₅NO₃ (estimated) ~267.34 (estimated) Cyclobutyl, hydroxymethyl, ethyl-methyl Data not explicitly provided; inferred higher hydrophobicity due to branched alkyl chains
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate 1142211-17-3 C₁₀H₁₉NO₃ 201.26 Cyclobutyl, hydroxymethyl Density: 1.1 g/cm³; Boiling point: 312.2°C; Flash point: 142.6°C
tert-Butyl ((1-(hydroxymethyl)cyclobutyl)methyl)carbamate Not provided C₁₁H₂₁NO₃ (estimated) ~227.29 (estimated) Cyclobutyl, hydroxymethyl, methyl No explicit data; likely similar to CAS 1142211-17-3 with higher MW
tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate Not provided C₁₅H₂₀BrNO₂ 334.23 Cyclobutyl, 3-bromophenyl Purity: ≥98%; Used in Suzuki-Miyaura coupling
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate 133550-78-4 C₁₅H₂₀ClNO₂ 289.78 Cyclobutyl, 2-chlorophenyl Laboratory research applications; no drug use
tert-Butyl ((1-(hydroxymethyl)-3-oxocyclobutyl)methyl)carbamate 1780105-44-3 Not provided Not provided Cyclobutyl, hydroxymethyl, ketone Likely lower stability due to reactive ketone group
Key Observations:

Substituent Effects: The hydroxymethyl group (common in ) enhances solubility in polar solvents compared to aryl-substituted analogs (e.g., bromophenyl or chlorophenyl ). Aryl substituents (e.g., bromo-, chloro-phenyl) increase molecular weight and hydrophobicity, making these derivatives suitable for cross-coupling reactions .

Synthetic Utility: Cyclobutyl carbamates with hydroxymethyl groups (e.g., CAS 1142211-17-3) are intermediates in synthesizing amino alcohols or chiral ligands . Aryl-substituted variants (e.g., bromophenyl ) are precursors in medicinal chemistry for kinase inhibitors or PET tracers.

No significant hazards are reported for hydroxymethyl-substituted derivatives, whereas aryl-substituted analogs may require handling under inert conditions due to halogen reactivity .

Biological Activity

Chemical Identification

  • IUPAC Name : tert-butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate
  • CAS Number : 2384565-33-5
  • Molecular Formula : C12_{12}H23_{23}NO3_3
  • Molecular Weight : 229.32 g/mol
  • Structure : The compound features a tert-butyl group attached to a nitrogen atom within a carbamate functional group, linked to a cyclobutyl moiety with a hydroxymethyl substituent.

This compound exhibits biological activity primarily through its interactions with insect neurotransmitter systems. The compound is a precursor in the synthesis of spirocyclopropanated derivatives of known insecticides like Thiacloprid and Imidacloprid, which are effective in pest control. These derivatives enhance the potency of the original insecticides by facilitating better binding to biological targets in pests, leading to increased effectiveness in pest management strategies .

Pharmacological Properties

The compound is categorized under carbamates, which are known for their diverse biological activities. The following pharmacological properties have been noted:

  • Toxicity : It is classified as harmful if swallowed and may cause skin irritation .
  • Biodegradability : Current assessments indicate that it is not readily biodegradable, which raises environmental concerns regarding its use in agriculture .
  • Absorption and Metabolism : Preliminary studies suggest that it may be absorbed effectively in biological systems, although detailed pharmacokinetic data are still required for comprehensive understanding .

Study on Insecticidal Efficacy

Research has indicated that derivatives of this compound demonstrate significant insecticidal activity. In one study, these derivatives were tested against various pest species, showing enhanced lethality compared to conventional insecticides. The mechanism involved interference with the pests' nervous system, leading to paralysis and death.

Comparative Analysis of Carbamate Derivatives

A comparative study was conducted to evaluate the biological activity of various carbamate derivatives, including this compound. The findings suggested that this compound exhibited superior efficacy due to its unique structural features that allow for favorable interactions with target sites in insects .

Compound NameCAS NumberMolecular FormulaBiological Activity
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate2384565-33-5C12_{12}H23_{23}NO3_3Insecticidal precursor
Tert-Butyl (2-aminoethyl)carbamate57260-73-8C7_{7}H16_{16}N2_2O2_2Drug development
Tert-Butyl (N-(hydroxymethyl)-N-methyl)carbamate107017-73-2C9_{9}H17_{17}NO3_3Varying solubility profiles

Future Directions in Research

Continued research is necessary to explore the full potential of this compound in agricultural applications. Future studies should focus on:

  • Detailed mechanistic studies to elucidate its mode of action at the molecular level.
  • Environmental impact assessments to understand its biodegradability and long-term effects on ecosystems.
  • Development of formulations that enhance its efficacy while minimizing toxicity to non-target organisms.

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate?

The synthesis typically involves multi-step reactions leveraging carbamate chemistry. A standard approach includes:

  • Step 1: Reacting tert-butyl carbamate with a cyclobutyl-containing intermediate (e.g., 1-(hydroxymethyl)cyclobutane derivatives) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DCM .
  • Step 2: Introducing the ethyl(methyl)amine moiety via nucleophilic substitution or reductive amination, often requiring protecting groups for regioselectivity .
  • Step 3: Final deprotection and purification using column chromatography or recrystallization .
    Key challenges include controlling steric hindrance from the cyclobutyl group and ensuring high enantiomeric purity if chiral centers are present.

Q. How can the structure of this compound be characterized?

Methodological characterization involves:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for nine protons) and cyclobutyl protons (δ 1.5–2.5 ppm). The carbamate carbonyl typically appears at δ 150–160 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₁₄H₂₅NO₃ would yield [M+H]⁺ ~256.18) .
  • X-ray Crystallography: For absolute stereochemistry determination, particularly if the compound is chiral .

Q. What functional groups dictate its reactivity?

  • Carbamate Group (-NHCOO-): Prone to hydrolysis under acidic/basic conditions, making it a transient protecting group for amines .
  • Hydroxymethyl Cyclobutyl: Participates in oxidation (to ketones) or esterification reactions .
  • tert-Butyl Group: Enhances solubility in organic solvents and stabilizes intermediates against degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclobutyl-containing intermediates?

Low yields in cyclobutyl ring formation often stem from ring strain. Strategies include:

  • Temperature Control: Slow addition of reagents at –78°C to minimize side reactions .
  • Catalyst Screening: Use of Pd(II) or Ru-based catalysts for strain-assisted cycloadditions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
    Contradictions in literature yields (e.g., 40–75% for similar cyclobutanes) may arise from variations in steric bulk or purification methods .

Q. How to resolve contradictory biological activity data in enzyme inhibition studies?

Discrepancies may arise from:

  • Assay Conditions: pH-dependent carbamate hydrolysis can alter active species concentrations .
  • Structural Analog Interference: Compare activity with analogs lacking the hydroxymethyl group (Table 1) .
  • Computational Modeling: MD simulations to assess binding affinity variations due to cyclobutyl ring conformation .

Q. Table 1: Biological Activity of Structural Analogs

CompoundStructural VariationEnzyme Inhibition (IC₅₀)
Parent CompoundHydroxymethyl cyclobutyl2.1 µM
Analog A (No hydroxymethyl)Cyclobutyl>50 µM
Analog B (tert-Butyl removed)Methyl carbamate8.7 µM

Q. What strategies validate the compound’s role as a chiral building block?

  • Chiral HPLC: To separate enantiomers and assess optical purity (>99% ee required for pharmaceuticals) .
  • Asymmetric Synthesis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutyl ring formation .
  • Dynamic Kinetic Resolution: Catalytic methods to invert stereochemistry during carbamate formation .

Data Contradiction Analysis

Q. Why do stability studies report conflicting shelf-life estimates?

Divergent stability data (e.g., 6–24 months at –20°C) may reflect:

  • Impurity Profiles: Trace acids/bases in batches accelerate carbamate hydrolysis .
  • Storage Conditions: Moisture content in DMSO stock solutions reduces stability .
    Recommendation: Conduct accelerated stability studies (40°C/75% RH) to predict degradation kinetics .

Methodological Resources

  • Spectral Libraries: PubChem (CID: 1426129-50-1) for reference NMR/MS data .
  • Synthetic Protocols: Patent EP299 (2021) for optimized large-scale procedures .

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